Type II Rumen Fermentation Profile: Pronounced Ammonia Accumulation vs. Monensin's Propionate Shift
In a direct, head-to-head Rusitec study using chromatographically purified compounds (purity >98.5%), abierixin was classified as a 'Type II' ionophore, a profile distinct from both monensin ('Type I') and calcimycin ('Type III') [1]. Monensin A and its propionate ester both significantly shifted fermentation towards increased propionate production at the expense of acetate and butyrate, and decreased methanogenesis. In contrast, abierixin did not induce this VFA shift but instead caused a pronounced accumulation of ammonia nitrogen in the effluents, a marker of altered nitrogen metabolism [1].
| Evidence Dimension | Rumen fermentation end-product profile (Rusitec semi-continuous system, 2 mg/day feed-incorporated ionophore) |
|---|---|
| Target Compound Data | Abierixin (Type II): Pronounced ammonia nitrogen accumulation; no significant shift in volatile fatty acid (VFA) molar proportions |
| Comparator Or Baseline | Monensin A (Type I): Increased propionate production at the expense of acetate and butyrate; decreased methanogenesis. Calcimycin (Type III): No real effect on digestion or fermentation. |
| Quantified Difference | Qualitative divergence in primary metabolic endpoint: Nitrogen (abierixin) vs. Carbon/VFA (monensin) pathway modulation |
| Conditions | Semi-continuous Rusitec fermenters inoculated with rumen fluid from hay-fed sheep; daily addition of 2 mg feed-incorporated ionophore |
Why This Matters
This demonstrates that abierixin engages a fundamentally different metabolic target (nitrogen metabolism) than the commercially dominant ionophore monensin, making it a superior tool compound for studying protein sparing in the rumen rather than energy partitioning.
- [1] Bogaert, C., Jouany, J. P., & Jeminet, G. (1990). Effects of the ionophore antibiotics monensin, monensin-propionate, abierixin and calcimycin on ruminal fermentations in vitro (Rusitec). Animal Feed Science and Technology, 28(3-4), 183-197. View Source
